rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol
Description
rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol is a synthetic phospholipid analog characterized by a racemic propanol backbone substituted with a hexadecanamido group (C₁₆ acyl chain), a methoxy group, and a 2-bromoethoxyphosphoryl moiety. Its structure combines hydrophobic (long alkyl chain), polar (phosphoryl group), and reactive (bromoethoxy) functionalities, making it a candidate for studies in lipid membrane interactions, drug delivery systems, or enzymatic inhibition. The compound is cataloged under CAS 146474-84-2 and is available commercially (e.g., TRC H293510) .
Properties
IUPAC Name |
2-bromoethyl [3-(hexadecanoylamino)-2-methoxypropyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45BrNO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-19-21(28-2)20-30-31(26,27)29-18-17-23/h21H,3-20H2,1-2H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNZFJCEFUIPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)(O)OCCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45BrNO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747881 | |
| Record name | 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146474-84-2 | |
| Record name | 2-Bromoethyl 3-(hexadecanoylamino)-2-methoxypropyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the hexadecanamido group, the methoxy group, and the bromoethoxyphosphoryl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structure :
- Target Compound : Hexadecanamido (amide bond), methoxy, bromoethoxyphosphoryl.
- Compound 13 : Hexadecyloxy (ether bond), methoxy, carboxylic acid.
Key Differences :
Functional Groups :
- The target compound features an amide linkage (C=O-NH) and a bromoethoxyphosphoryl group, whereas Compound 13 contains an ether linkage (C-O-C) and a carboxylic acid (-COOH).
- The bromoethoxyphosphoryl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the inert ether group in Compound 13 .
Synthesis :
- Compound 13 is synthesized via Jones oxidation of 3-O-hexadecyloxy-2-O-methyl-sn-glycerol, yielding a carboxylic acid (70% yield) .
- The target compound likely requires coupling reactions (e.g., TBTU-mediated amidation) and phosphorylation steps, introducing complexity compared to Compound 13’s straightforward oxidation pathway.
Physicochemical Properties :
- Solubility : The phosphoryl group in the target compound increases hydrophilicity relative to Compound 13’s carboxylic acid, which is less polar.
- Stability : The bromoethoxy group in the target compound may confer instability under basic or nucleophilic conditions, whereas Compound 13’s ether and carboxylic acid groups are chemically robust .
Comparison with 3-(Hexadecyloxy)-propanoic acid (Compound 15)
Structure :
- Target Compound : Hexadecanamido, methoxy, bromoethoxyphosphoryl.
Key Differences :
Substituent Effects: The absence of a methoxy group in Compound 15 reduces steric hindrance and polarity compared to the target compound. Compound 15’s simpler structure (single ether and carboxylic acid groups) results in lower molecular weight (C₁₉H₃₈O₃ vs. C₂₄H₄₇BrNO₅P for the target compound) .
Spectral Data :
- ¹H-NMR : Compound 15 shows a triplet at δ 3.72 ppm for the -CH₂-COOH group, absent in the target compound, which would exhibit signals for the phosphoryl (δ 1.5–2.5 ppm) and bromoethoxy groups (δ 3.4–4.0 ppm) .
Reactivity :
- The bromoethoxyphosphoryl group in the target compound allows for nucleophilic displacement (e.g., substitution of Br⁻), whereas Compound 15’s carboxylic acid participates in acid-base or esterification reactions .
Comparison with rac-3-Hexadecanamido-2-ethoxypropan-1-ol Phosphocholine Monohydrate (TRC H293000)
Structure :
- Target Compound : Methoxy, bromoethoxyphosphoryl.
- TRC H293000 : Ethoxy, phosphocholine.
Biological Activity
Rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol, identified by CAS number 146474-84-2, is a bioactive compound that has garnered attention in biochemical research for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 530.47 g/mol. This compound features a complex structure that includes an amide group, a methoxy group, and a phosphoryl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H45BrNO6P |
| Molecular Weight | 530.47 g/mol |
| CAS Number | 146474-84-2 |
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. The phosphoryl group is known to influence various enzymatic activities and signal transduction mechanisms, potentially affecting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that it could offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through caspase activation.
Study 2: Anti-inflammatory Effects
In vitro assays highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating chronic inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| Rac-3-Hexadecanamido-2-methoxy... | 530.47 g/mol | Antiproliferative, anti-inflammatory |
| Hexadecanamide | 255.43 g/mol | Antimicrobial |
| 2-Methoxyethylamine | 105.15 g/mol | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing rac-3-Hexadecanamido-2-methoxy-1-(2-bromoethoxyphosphoryl)propanol in laboratory settings?
- Answer : Synthesis typically involves sequential coupling reactions. First, the hexadecanamido group is introduced via amidation of a glycerol backbone derivative. The bromoethoxyphosphoryl moiety is then added using a phosphorylation reaction with 2-bromoethylphosphoryl chloride under anhydrous conditions. Purification requires column chromatography (silica gel, chloroform/methanol gradient) to isolate the racemic mixture. Critical parameters include reaction temperature (< 40°C to avoid bromo group degradation) and inert gas (N₂) to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; ³¹P NMR for phosphoryl group analysis.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 610.3 Da).
- HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95% required for reproducibility).
- Elemental analysis : Confirm bromine content (theoretical Br%: ~13.1%) .
Q. What safety protocols are critical when handling this compound?
- Answer : Key hazards include skin/eye irritation (H315/H319) and respiratory irritation (H335). Mitigation strategies:
| Exposure Route | Protocol |
|---|---|
| Inhalation | Use fume hood; monitor airborne particulates |
| Skin Contact | Wear nitrile gloves; wash with soap/water immediately |
| Eye Contact | Safety goggles; rinse with water for 15+ minutes |
| Storage | Store in airtight containers at 4°C, away from light/moisture |
| Refer to GHS guidelines for brominated organophosphates . |
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for synthesizing this compound?
- Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. For example:
- Simulate the energy profile of the phosphorylation step to identify optimal leaving groups.
- Use ICReDD’s reaction path search methods to predict side reactions (e.g., hydrolysis of the bromoethoxy group) and adjust solvent polarity (e.g., DMF vs. THF) to minimize byproducts. Validate with experimental data to refine computational models .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. MS fragmentation)?
- Answer : Contradictions often arise from:
- Dynamic stereochemistry : Racemization during synthesis alters NMR splitting. Confirm using chiral HPLC or polarimetry.
- Ionization artifacts in MS : Compare ESI-MS with MALDI-TOF to distinguish adducts from true molecular ions.
- Impurity interference : Cross-reference with impurity standards (e.g., 3-[(1-Methylethyl)amino]-propane-1,2-diol in ) to identify co-eluting contaminants .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric consistency?
- Answer : Use continuous-flow reactors with:
- Residence time control : Optimize to prevent racemization (target: < 5% enantiomeric excess loss).
- In-line monitoring : UV/Vis or Raman spectroscopy for real-time quality control.
- Temperature gradients : Maintain isothermal conditions (±2°C) during phosphorylation to avoid side reactions.
Refer to CRDC subclass RDF2050112 for reactor design principles .
Data Contradiction Analysis
Q. Why might reported toxicity data for structurally similar compounds conflict with experimental observations for this compound?
- Answer : Discrepancies often stem from:
- Functional group reactivity : The bromoethoxy group may hydrolyze to release HBr under humid conditions, altering toxicity profiles compared to non-brominated analogs.
- Metabolic pathways : In vitro assays (e.g., hepatic microsome studies) may not account for esterase-mediated degradation of the hexadecanamido group.
- Particle size effects : Nanoparticulate formulations (common in lipid-like compounds) can enhance cellular uptake, skewing cytotoxicity results .
Methodological Best Practices
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amidation to improve enantioselectivity.
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) during phosphorylation to trap liberated HBr.
- Data validation : Cross-correlate computational predictions (ICReDD frameworks) with experimental kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
